4-Bromomethyl-1,2-dihydroquinoline-2-one

Catalog No.
S707030
CAS No.
4876-10-2
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromomethyl-1,2-dihydroquinoline-2-one

CAS Number

4876-10-2

Product Name

4-Bromomethyl-1,2-dihydroquinoline-2-one

IUPAC Name

4-(bromomethyl)-1H-quinolin-2-one

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13)

InChI Key

BBAHJCUCNVVEQU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CBr

Synonyms

4-(Bromomethyl)carbostyril; 4-(Bromomethyl)quinolin- 2(1H)-one; 4-Bromomethyl-1H-quinolin-2-one; NSC 108455

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CBr

The exact mass of the compound 4-Bromomethyl-1,2-dihydroquinoline-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108455. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromomethyl-1,2-dihydroquinoline-2-one is a heterocyclic building block featuring a quinolin-2-one core, a structural motif present in numerous biologically active compounds.[1] Its primary procurement value lies in the 4-bromomethyl group, a reactive site that serves as an efficient electrophilic handle for introducing C4-position side chains. This makes the compound a critical intermediate for synthesizing a range of functionalized quinolones, including precursors for pharmaceutical agents like Rebamipide, a gastroprotective drug.[2][3] The compound is typically supplied as a stable, off-white to light yellow solid, suitable for use in diverse synthetic protocols.[2][3]

Choosing this compound over seemingly close alternatives is a critical process decision. Substituting with a 4-chloromethyl analog would fundamentally alter reaction kinetics, as the carbon-bromine bond is weaker and bromide is a better leaving group, often resulting in slower reactions or the need for harsher conditions with the chloro-variant.[4] Opting to start from a precursor like 4-methyl-1,2-dihydroquinoline-2-one introduces an additional, resource-intensive bromination step (e.g., using N-bromosuccinimide) into the workflow. This not only increases process complexity and cost but also involves handling hazardous reagents. Procuring the ready-to-use 4-bromomethyl derivative streamlines synthesis, enhances reproducibility, and avoids the capital and safety overhead associated with performing the bromination step in-house.[5]

Superior Reactivity Profile Compared to Chloro-Analogs for Nucleophilic Substitution

The carbon-bromine bond in the 4-bromomethyl group is inherently more labile than a carbon-chlorine bond, making bromide a more effective leaving group in nucleophilic substitution reactions. Studies on analogous haloalkyl ketone systems demonstrate that changing a chloro group to a bromo group results in a quantifiable increase in degradation and reaction rates.[2] This superior reactivity allows for reactions under milder conditions, often leading to shorter reaction times and higher selectivity compared to the corresponding 4-chloromethyl derivative.

Evidence DimensionReactivity as an Alkylating Agent
Target Compound DataHigher reactivity due to the C-Br bond being a better leaving group than C-Cl.
Comparator Or Baseline4-Chloromethyl-1,2-dihydroquinoline-2-one (or analogous chloromethyl ketones).
Quantified DifferenceQualitatively established; bromo-derivatives exhibit increased degradation/reaction rates compared to chloro-derivatives.
ConditionsNucleophilic substitution reactions common in pharmaceutical intermediate synthesis.

This higher intrinsic reactivity can reduce processing times, lower energy costs, and enable syntheses that are not feasible with less reactive chloro-analogs.

High-Yield and High-Purity Synthesis Enabling Direct Use as a Pharmaceutical Precursor

An optimized industrial synthesis process for 4-Bromomethyl-1,2-dihydroquinoline-2-one demonstrates its reliable production at high purity and yield. A documented procedure involving cyclization of a bromoacetoacetanilide precursor in dichloroethane with phosphorus pentoxide resulted in a 95.08% yield.[2] The final product was isolated as a solid with a purity of 99.67% as determined by HPLC.[2]

Evidence DimensionProcess Yield & Product Purity
Target Compound Data95.08% Yield; 99.67% Purity (HPLC)
Comparator Or BaselineStandard laboratory or alternative industrial synthesis methods.
Quantified DifferenceProvides a benchmark for high-efficiency production, critical for economic viability in large-scale synthesis.
ConditionsIndustrial-scale synthesis in a 5000L reactor followed by purification and vacuum drying.

Procuring this compound, produced via a high-yield/high-purity route, ensures lot-to-lot consistency and minimizes the need for costly incoming material re-purification, directly impacting project timelines and budgets.

Enables Streamlined Synthesis by Eliminating In-House Bromination of Precursors

The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one typically starts from acetoacetanilide, which undergoes a bromination reaction followed by cyclization.[2] A common laboratory or industrial alternative is to start with 4-methyl-1,2-dihydroquinoline-2-one and perform a separate radical bromination step. By procuring the title compound, a buyer completely bypasses this step, avoiding the procurement, handling, and disposal of hazardous brominating agents like liquid bromine or N-bromosuccinimide, and eliminating a reaction step that requires careful temperature control and workup to manage byproducts.

Evidence DimensionProcess Step-Economy
Target Compound Data0 steps (procured as ready-to-use intermediate).
Comparator Or BaselineIn-house synthesis from 4-methyl-1,2-dihydroquinoline-2-one (requires 1 additional bromination step).
Quantified DifferenceSaves one complete synthetic step, including reaction time, solvent usage, and waste disposal.
ConditionsStandard synthesis workflow for C4-substituted quinolinones.

This simplifies the overall manufacturing process, reduces chemical waste, improves safety by avoiding hazardous reagents, and lowers the total cost of synthesis for the final product.

Core Intermediate for API Synthesis: The Case of Rebamipide

This compound is a documented key raw material for the synthesis of Rebamipide, a mucosal protective agent used to treat ulcers and gastritis.[2][3] Its high purity and defined structure are critical for ensuring the final API meets stringent pharmaceutical quality standards. Using this specific intermediate provides a reliable and well-characterized starting point for a regulated manufacturing process.

Rapid Library Generation for Medicinal Chemistry and SAR Studies

The enhanced reactivity of the bromomethyl group allows for efficient and rapid diversification at the C4 position.[6] Medicinal chemists can use this building block to react with a wide array of nucleophiles (e.g., amines, thiols, alcohols) to quickly generate libraries of novel quinolone analogs for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.

Synthesis of Novel Coumarin and Aza-Coumarin Derivatives

4-Bromomethyl-1,2-dihydroquinoline-2-one serves as a reagent in the preparation of specialized coumarin and 1-aza-coumarin scaffolds. These resulting structures are investigated for a range of biological activities, including anti-microbial and anti-inflammatory properties.[7] The compound's specific reactivity profile is advantageous for constructing these complex heterocyclic systems.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (83.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4876-10-2

Wikipedia

4-Bromomethyl-1,2-dihydroquinoline-2-one

Dates

Last modified: 08-15-2023

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